molecular formula C12H13N3O2 B1605543 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid CAS No. 34798-68-0

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

Cat. No. B1605543
CAS RN: 34798-68-0
M. Wt: 231.25 g/mol
InChI Key: YCWUYQQRIHWNLH-UHFFFAOYSA-N
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Patent
US04013665

Procedure details

To a solution of 4.84 grams of potassium carbonate in 18 ml. of water were added in succession 8.0 grams of o-iodobenzoic acid, 3.88 grams of 5-amino-1,3-dimethyl pyrazole and 0.8 gram of the copper catalyst. The mixture was stirred at reflux for 5 hours. There was then added an additional 50 milliliters of water, the mixture being refluxed an additional 30 minutes and then filtered through diatomaceous earth. The filtrate was digested with decolorizing carbon, heated to reflux and filtered. The filtrate was cooled and acidified with 3N aqueous hydrochloric acid to produce N-(1,3-dimethyl-5-pyrazolyl)anthanilic acid, mp 175°-189° C., recrystallized from ethanol to give needles, mp 204°-206° C.
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
3.88 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[NH2:17][C:18]1[N:22]([CH3:23])[N:21]=[C:20]([CH3:24])[CH:19]=1>[Cu].O>[CH3:23][N:22]1[C:18]([NH:17][C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]([OH:12])=[O:11])=[CH:19][C:20]([CH3:24])=[N:21]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
3.88 g
Type
reactant
Smiles
NC1=CC(=NN1C)C
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture being refluxed an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1NC=1C(C(=O)O)=CC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.